Ramipril Benzyl Ester
Vue d'ensemble
Description
Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor, predominantly used for the treatment of hypertension and congestive heart failure. It is a prodrug that is hydrolyzed after absorption to its active metabolite, ramiprilat, which inhibits ACE, leading to a reduction in angiotensin II levels and a consequent decrease in blood pressure. This molecule's significance in clinical applications is underscored by its role in improving cardiovascular outcomes across various patient populations, including those at high risk for cardiovascular events but without heart failure or left ventricular dysfunction (Yusuf et al., 2000).
Synthesis Analysis
The synthesis of ramipril involves an efficient and cost-effective process utilizing environmentally benign methods for the esterification of racemic 2-aza-bicyclo[3.3.0]octane-3-carboxylic acid hydrochloride using boric acid as a catalyst. This process includes a robust resolution process employing inexpensive and recyclable L-(+)-mandelic acid as key steps (Malakondaiah et al., 2008).
Molecular Structure Analysis
The molecular structure of ramipril, particularly its conformations in solution, has been extensively studied through NMR, revealing its cis and trans forms. These studies provide insights into the specific biological activity and long-lasting effectiveness of ramipril, with the cis conformation being postulated as preferable for biological activity (Sakamoto et al., 1991).
Chemical Reactions and Properties
Ramipril's ester group requires cleavage to form the active diacid metabolite, ramiprilat, which is central to its mechanism of action. This conversion underscores the importance of esterases in ramipril's metabolism and highlights the drug's chemical reactivity, particularly its interaction with human esterases like carboxylesterases which play a crucial role in the hydrolysis of ramipril to ramiprilat (Meyer et al., 2015).
Physical Properties Analysis
Ramipril's stability in various formulations, including nanoemulsions, solid lipid nanoparticles, and other pharmaceutical forms, has been a focus of research to enhance its bioavailability and reduce degradation. Studies have shown that maintaining ramipril in a lipophilic environment can increase its stability, highlighting the significance of the drug's physical properties in its formulation and storage (Shafiq et al., 2008).
Chemical Properties Analysis
The chemical interactions of ramipril with proteins, such as its binding to bovine serum albumin (BSA), have been investigated using various spectroscopy methods. These studies provide insights into the drug's pharmacokinetics and pharmacodynamics by elucidating how ramipril interacts with transport proteins, influencing its distribution and efficacy (Shi et al., 2016).
Applications De Recherche Scientifique
Potential Inhibitory Drug Against COVID-19 : Ramipril benzyl ester, along with other compounds, has shown potential as an effective inhibitory drug against COVID-19 (Singh & Florez, 2020).
Synthesis and Purity for Pharmaceutical Products : Ramipril methyl ester, closely related to ramipril benzyl ester, has been synthesized with high purity and used to assess impurities in ramipril pharmaceutical products (Nguyen et al., 2022).
Impact on Diabetes Incidence and Regression to Normoglycemia : Ramipril does not significantly reduce the incidence of diabetes but increases regression to normoglycemia in individuals with impaired fasting glucose levels or impaired glucose tolerance (Bosch et al., 2006).
Cardiovascular Risk Reduction : It has been found to reduce cardiovascular risk by 22%, which is three times greater than predicted from blood-pressure-related risk estimates (Sleight et al., 2001).
Vasculoprotective and Renoprotective Effect in Diabetes : Ramipril effectively lowers the risk of cardiovascular events and overt nephropathy in people with diabetes, providing a vasculoprotective and renoprotective effect (Investigators & Wolffenbuttel, 2000).
Effective Treatment for Hypertension and Heart Failure : Ramipril is effective in lowering blood pressure in patients with mild to moderate essential hypertension and reduces heart failure risk after acute myocardial infarction (Frampton & Peters, 1995).
Alternative ACE Inhibitor for Treating Hypertension and Heart Failure : Ramipril is a useful alternative ACE inhibitor for treating hypertension and congestive heart failure, with comparable efficacy to other ACE inhibitors (Todd & Benfield, 1990).
Improvement in Endothelial Function and Reduction in Inflammation : Ramipril improves endothelial function and reduces inflammation in young normotensive individuals with successfully repaired coarctation of the aorta, without affecting blood pressure levels (Brili et al., 2008).
Treatment for Various Grades of Hypertension and Heart Failure : It effectively treats all grades of hypertension and heart failure when taken once daily, with no serious idiosyncratic adverse reactions reported (Ball & Robertson, 1987).
Reduced Risk of End-Stage Renal Failure in Chronic Nephropathy : Long-term treatment with ramipril in chronic nephropathy patients reduces GFR decline and the risk of end-stage renal failure, with a 33% improvement in GFR compared to placebo (Ruggenenti et al., 1998).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The future directions of Ramipril Benzyl Ester research could involve further improvements in the synthetic protocol, particularly by activating compound as the halogenide . Also, the development of new drugs containing nitrogen heterocycles, like Ramipril Benzyl Ester, is a promising area of research .
Propriétés
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-SJSXQSQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435838 | |
Record name | Ramipril Benzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril Benzyl Ester | |
CAS RN |
87269-88-3 | |
Record name | Ramipril benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramipril Benzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.